Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate
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Overview
Description
Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a complex organic compound with the molecular formula C22H15NO6S and a molecular weight of 421.4 g/mol. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Sulfonation: The anthraquinone is then sulfonated to introduce the sulfonamide group.
Esterification: The final step involves the esterification of the sulfonamide derivative with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate can undergo various chemical reactions, including:
Biological Activity
Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a complex organic compound that combines an anthracene derivative with a sulfonamide group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where compounds with such characteristics have been explored for their anticancer and antibacterial properties.
Chemical Structure and Properties
The molecular formula for this compound is C20H19NO6S. The compound features:
- An anthracene core known for its intercalating ability with DNA.
- A sulfonamide group which is often associated with antibacterial activity.
- An ester functional group that may influence solubility and bioavailability.
The biological activity of this compound can be attributed to its structural components:
- Intercalation with DNA : The anthracene moiety may allow the compound to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as carbonic anhydrases (CAs), which are involved in various physiological processes and are targets in cancer therapy.
Anticancer Activity
Recent studies have indicated that derivatives of anthracene exhibit significant anticancer properties. For instance, compounds structurally related to this compound were evaluated for their efficacy against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 30.06 | Induces apoptosis through mitochondrial pathway |
Compound B | HepG2 | 34.88 | Inhibits carbonic anhydrase IX |
Compound C | MCF-7 | 40.58 | Alters mitochondrial membrane potential |
These results indicate a promising potential for this compound as an anticancer agent.
Case Studies
- Study on Antitumor Activity : A study published in Molecules evaluated a series of anthraquinone derivatives for their antitumor activity against breast cancer cell lines. Results showed that modifications to the anthraquinone structure significantly impacted their efficacy, suggesting that this compound may also exhibit variable efficacy based on structural nuances.
- Inhibition of Carbonic Anhydrase : Another study focused on the inhibition of carbonic anhydrases by anthraquinone derivatives found that certain modifications enhanced selectivity towards tumor-associated isoforms like hCA IX. This finding suggests that this compound could be further explored for its potential as a selective inhibitor in cancer therapy.
Properties
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6S/c1-29-22(26)13-6-8-14(9-7-13)23-30(27,28)15-10-11-18-19(12-15)21(25)17-5-3-2-4-16(17)20(18)24/h2-12,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXEFUNJGJLFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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